molecular formula C7H4F3NO2 B033383 5-(trifluoromethyl)pyridine-2-carboxylic Acid CAS No. 80194-69-0

5-(trifluoromethyl)pyridine-2-carboxylic Acid

Cat. No. B033383
CAS RN: 80194-69-0
M. Wt: 191.11 g/mol
InChI Key: NJHGVAYLDHROPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(trifluoromethyl)pyridine-2-carboxylic Acid and its derivatives can involve various methods. One approach involves the reaction between 1,1,1,5,5,5-hexafluoro-2,4-pentanedione and 2-(aminomethyl)pyridine, producing a mixture of diastereomeric compounds with high diastereoselectivity (Ohkura, Berbasov, & Soloshonok, 2003). Another method involves acylation procedures with 2-(trifluoromethylsulfonyloxy)pyridine, demonstrating its utility in creating ketones from carboxylic acids and aromatic hydrocarbons (Keumi, Yoshimura, Shimada, & Kitajima, 1988).

Molecular Structure Analysis

The crystal structure of 5-(trifluoromethyl)pyridine-2-carboxylic acid monohydrate shows a water-bridged hydrogen-bonding network. This arrangement forms a centrosymmetric dimer connected into a two-dimensional sheet, showcasing the influence of the trifluoromethyl group on the molecular packing (Ye & Tanski, 2020).

Chemical Reactions and Properties

Reactions involving 5-(trifluoromethyl)pyridine-2-carboxylic Acid can lead to various interesting products. For example, its behavior with molecular iodine has been explored, forming complexes that highlight the compound's reactivity and potential applications in medicinal chemistry and synthesis (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Physical Properties Analysis

The physical properties of 5-(trifluoromethyl)pyridine-2-carboxylic Acid derivatives, such as 5-Bromo-2-(trifluoromethyl)pyridine, have been characterized through spectroscopic methods. These studies help in understanding the compound's behavior in different conditions and its potential applications based on its physical characteristics (Vural & Kara, 2017).

Chemical Properties Analysis

The chemical properties of 5-(trifluoromethyl)pyridine-2-carboxylic Acid and its derivatives are pivotal in their application across various fields. Notably, their reactions with different compounds and their role in forming metal-organic frameworks or coordination polymers demonstrate the versatility and utility of these compounds in chemical synthesis and material science (Li et al., 2017).

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : 5-(trifluoromethyl)pyridine-2-carboxylic Acid and its derivatives are used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
  • Results or Outcomes : The major use of these derivatives is in the protection of crops from pests .

Pharmaceutical Industry

  • Summary of Application : Several derivatives of 5-(trifluoromethyl)pyridine-2-carboxylic Acid are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Methods of Application : One of the derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Results or Outcomes : The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of β-secretase (BACE) inhibitors

  • Summary of Application : 5-(trifluoromethyl)pyridine-2-carboxylic Acid is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .

The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of “5-(trifluoromethyl)pyridine-2-carboxylic Acid” will be discovered in the future .

The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of “5-(trifluoromethyl)pyridine-2-carboxylic Acid” will be discovered in the future .

Safety And Hazards

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)4-1-2-5(6(12)13)11-3-4/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHGVAYLDHROPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448028
Record name 5-(trifluoromethyl)pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(trifluoromethyl)pyridine-2-carboxylic Acid

CAS RN

80194-69-0
Record name 5-(Trifluoromethyl)pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80194-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(trifluoromethyl)pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
B Li, J Wang, H Song, H Wu, X Chen… - Journal of Coordination …, 2019 - Taylor & Francis
A new complex, Co(Htpc) 2 (H 2 O) 2 (1) (Htpc = 5-(trifluoromethyl)pyridine-2-carboxylic acid), has been synthesized and characterized by X-ray single-crystal diffraction, elemental …
Number of citations: 2 www.tandfonline.com
W Espinosa Manrique, MP Badenes… - Zeitschrift für …, 2023 - degruyter.com
2,6-Dichlorobenzamide (BAM), 2-(trifluoromethyl)benzamide (TBAM), 2-(trifluoromethyl)benzoic acid (TBA), and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) are …
Number of citations: 2 www.degruyter.com
N Ye, JM Tanski - Acta Crystallographica Section E: Crystallographic …, 2020 - scripts.iucr.org
The title compound [systematic name: 5-(trifluoromethyl)pyridine-2-carboxylic acid monohydrate], C7H4F3NO2·H2O, is the acid hydrate of a pyridine with a carboxylic acid group and a …
Number of citations: 8 scripts.iucr.org
R Crettaz, J Waser, Y Bessard - Organic process research & …, 2001 - ACS Publications
2,3-Dichloropyridines undergo a mono- or a dicarbonylation in the presence of carbon monoxide, an alcohol, and a palladium catalyst, affording selectively either alkyl 3-chloropyridine-…
Number of citations: 19 pubs.acs.org
R Machauer, R Lueoend, K Hurth… - Journal of Medicinal …, 2021 - ACS Publications
… Herein, we describe the steps leading to the discovery of 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid [6-((3R,6R)-5-amino-3,6-dimethyl-6-trifluoromethyl-3,6-dihydro-2H-[1,4]…
Number of citations: 15 pubs.acs.org
M Tsukamoto, T Nakamura, H Kimura… - Journal of pesticide …, 2021 - jstage.jst.go.jp
Herein, we provide a brief overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries. Currently, …
Number of citations: 20 www.jstage.jst.go.jp
European Food Safety Authority (EFSA) - EFSA Journal, 2009 - Wiley Online Library
Fluopicolide is a new active substance for which in accordance with Article 6 (2) of Council Directive 91/414/EEC 2 the United Kingdom received an application from Bayer for inclusion …
Number of citations: 0 efsa.onlinelibrary.wiley.com
LE Mihajlović-Lalić, J Poljarević, S Grgurić-Šipka - Inorganica Chimica Acta, 2021 - Elsevier
Pyridine (carboxylate) type of molecules has been intensively studied since early 2000s as it provides diverse design capabilities in terms of coordination to metal ions. Several …
Number of citations: 4 www.sciencedirect.com
S Feng-Lin, S Huan, GAO Xue-Zhi, LI Bing… - Chinese Journal of …, 2022 - Elsevier
A new complex [Cu 1.5 (tfc) 3 (H 2 O) 4 ]·3H 2 O (1, Htfc = 4-(trifluoro-methyl) nicotinic acid) has been synthesized and characterized by X-ray single-crystal diffraction, elemental analysis…
Number of citations: 0 www.sciencedirect.com
N Dege, Ö Tamer, M Yaman, A Başoğlu, D Avcı… - Applied Physics A, 2021 - Springer
Two new picolinate complexes, namely diaquabis(6-chloropyridine-2-carboxylato-N,O)cobalt(II) (1) and diaquabis(6-chloropyridine-2-carboxylato-N,O)manganese(II) (2) were …
Number of citations: 12 link.springer.com

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